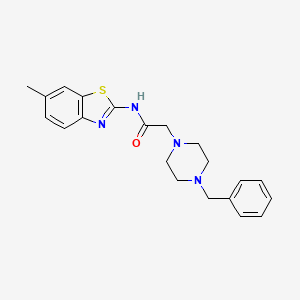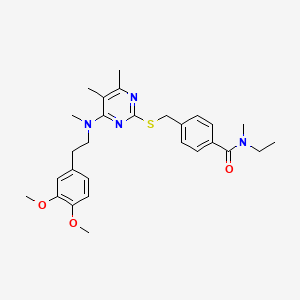
4-(((4-((3,4-Dimethoxyphenethyl)(methyl)amino)-5,6-dimethylpyrimidin-2-yl)thio)methyl)-N-ethyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrimidine ring, a benzamide moiety, and multiple functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized through an amidation reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential therapeutic effects and mechanisms of action in various disease models.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE: can be compared with other similar compounds, such as:
- 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-METHYLBENZAMIDE
- 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYLBENZAMIDE
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 4-{(4-{[2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}-5,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-N-ETHYL-N-METHYLBENZAMIDE lies in its specific combination of functional groups and their arrangement, which may confer distinct properties and applications.
Properties
Molecular Formula |
C28H36N4O3S |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
4-[[4-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-5,6-dimethylpyrimidin-2-yl]sulfanylmethyl]-N-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C28H36N4O3S/c1-8-31(4)27(33)23-12-9-22(10-13-23)18-36-28-29-20(3)19(2)26(30-28)32(5)16-15-21-11-14-24(34-6)25(17-21)35-7/h9-14,17H,8,15-16,18H2,1-7H3 |
InChI Key |
DYSOUDGUUWYDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)N(C)CCC3=CC(=C(C=C3)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[({8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetyl)amino]benzoate](/img/structure/B11194699.png)
![4-amino-2-[butyl(methyl)amino]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11194705.png)
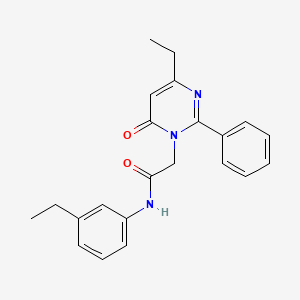
![4-methoxy-2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11194719.png)
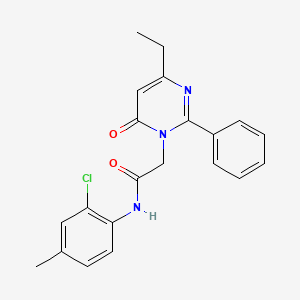
![1-[(2-Furylmethyl)(3-methoxybenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B11194731.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B11194737.png)
![10-acetyl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194739.png)
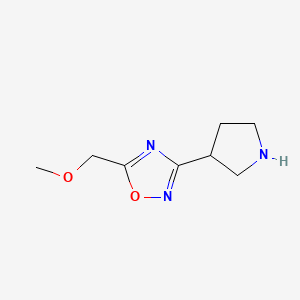
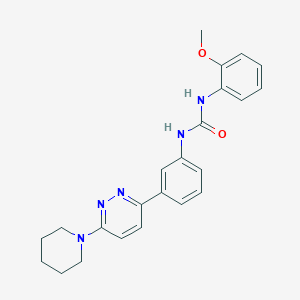
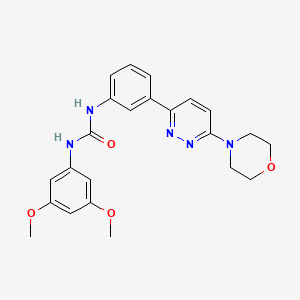
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11194765.png)
![N-(naphthalen-1-yl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11194767.png)
